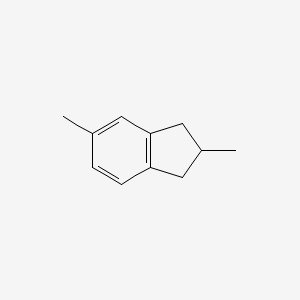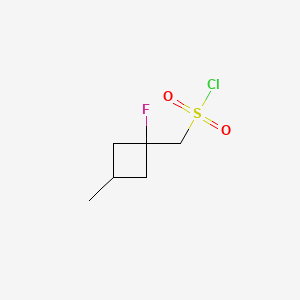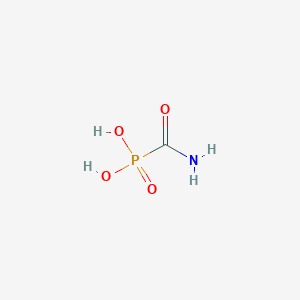![molecular formula C13H13BN2O5 B13458424 [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid typically involves multi-step organic reactionsThe process often includes steps such as catalytic coupling reactions and hydrolysis to remove protecting groups . The reaction conditions are usually mild, involving temperatures around room temperature to 80°C, and the use of solvents like dichloromethane or dimethyl sulfoxide.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow chemistry techniques to maintain consistent reaction conditions and minimize side reactions . The raw materials used are generally inexpensive and readily available, making the process cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid is used as a building block for synthesizing more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions, which are widely used in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a proteasome inhibitor. It can bind to the active sites of proteasomes, thereby inhibiting their function and leading to the accumulation of ubiquitinated proteins .
Medicine
Medically, this compound is explored for its role in developing anticancer drugs. Its ability to inhibit proteasomes makes it a promising candidate for treating cancers that rely on proteasome activity for cell proliferation .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for creating polymers and other advanced materials with specific functionalities .
Mécanisme D'action
The mechanism of action of [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid involves its interaction with proteasomes. The boronic acid group binds to the catalytic threonine residue in the proteasome’s active site, inhibiting its proteolytic activity. This leads to the accumulation of ubiquitinated proteins, which can induce apoptosis in cancer cells . The compound’s ability to selectively target proteasomes makes it a valuable tool in cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced anticancer activity.
Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
What sets [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid apart from these similar compounds is its boronic acid moiety. This functional group enhances its binding affinity to proteasomes, making it a more potent inhibitor. Additionally, its unique structure allows for greater versatility in chemical modifications, enabling the development of a wide range of derivatives with specific therapeutic properties .
Propriétés
Formule moléculaire |
C13H13BN2O5 |
|---|---|
Poids moléculaire |
288.07 g/mol |
Nom IUPAC |
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]boronic acid |
InChI |
InChI=1S/C13H13BN2O5/c17-11-4-3-10(12(18)15-11)16-6-7-1-2-8(14(20)21)5-9(7)13(16)19/h1-2,5,10,20-21H,3-4,6H2,(H,15,17,18) |
Clé InChI |
LBUCHZLMOXNYSH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(CN(C2=O)C3CCC(=O)NC3=O)C=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
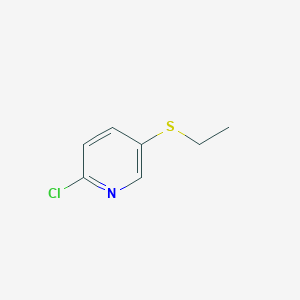
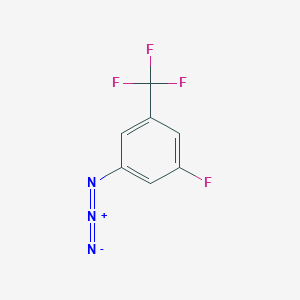
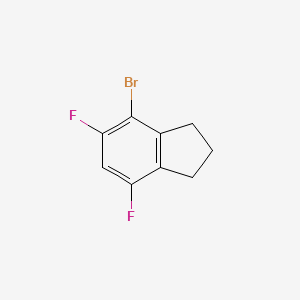

![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)

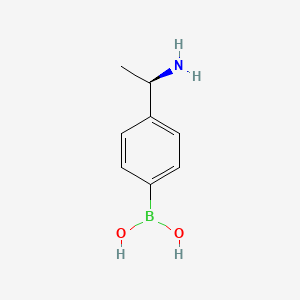
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
